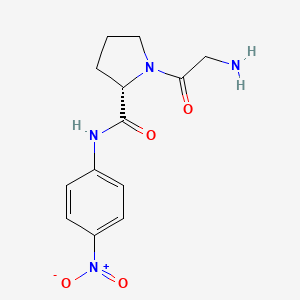

Glycyl-N-(4-nitrophenyl)-L-prolinamide

Description

Glycyl-N-(4-nitrophenyl)-L-prolinamide (CAS 103213-34-9) is a dipeptide derivative composed of glycine and L-prolinamide, with a 4-nitrophenyl (p-nitroaniline, PNA) group attached to the proline nitrogen. Its molecular formula is C₁₃H₁₆N₄O₄·HCl, and it is commonly used as a chromogenic substrate for detecting enzymatic activity, particularly for dipeptidyl peptidase IV (DPP IV) . The compound’s cleavage by DPP IV releases 4-nitroaniline, which exhibits a strong absorbance at 405 nm, enabling quantitative enzyme activity measurements. It is soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) and typically stored at -20°C under nitrogen .

Properties

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21/h3-6,11H,1-2,7-8,14H2,(H,15,19)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOCKEVUJUIWRX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-N-(4-nitrophenyl)-L-prolinamide typically involves the following steps:

Activation of Glycine: Glycine is activated using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to form an active ester.

Coupling with Proline: The activated glycine is then coupled with L-proline under controlled conditions to form the glycyl-proline intermediate.

Introduction of Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the intermediate is treated with nitric acid and sulfuric acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Glycyl-N-(4-nitrophenyl)-L-prolinamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a different compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction: Reducing agents like tin chloride or iron powder are employed in acidic environments.

Substitution: Nucleophiles such as amines or alcohols are used in the presence of a suitable solvent and catalyst.

Major Products Formed:

Oxidation Products: Nitroso derivatives, nitrate esters.

Reduction Products: Amines, hydroxylamines.

Substitution Products: Amides, esters, ethers.

Scientific Research Applications

Dipeptidyl Peptidase IV (DPP IV) Activity Measurement

Gly-Pro-pNA serves as a chromogenic substrate for DPP IV, an enzyme involved in glucose metabolism. The enzymatic cleavage of Gly-Pro-pNA releases p-nitroanilide, which can be quantitatively measured at 405 nm. This property is utilized in various studies to assess DPP IV activity in different biological samples.

Table 1: DPP IV Activity Assays Using Gly-Pro-pNA

Screening for DPP IV Inhibitors

Gly-Pro-pNA is also used to screen potential inhibitors of DPP IV. For instance, studies have shown that certain protein hydrolysates can inhibit the degradation of Gly-Pro-pNA, thereby providing insights into dietary influences on enzyme activity.

Case Study Example :

In vitro assays demonstrated that mare whey protein hydrolysates significantly inhibited the degradation of Gly-Pro-pNA by DPP IV, suggesting potential therapeutic applications in managing diabetes .

Chemical Ligation Techniques

The compound has been employed in native chemical ligation methods for synthesizing peptides and proteins. Its utility in forming amide bonds allows researchers to construct complex protein structures that may include post-translational modifications inaccessible via traditional recombinant DNA techniques.

Table 2: Applications in Protein Synthesis

Mechanism of Action

The mechanism by which Glycyl-N-(4-nitrophenyl)-L-prolinamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

(a) 4-Nitrophenyl vs. Coumarin/Naphthyl Derivatives

- This compound relies on the 4-nitrophenyl group for chromogenic detection. Its cleavage releases a yellow-colored product (4-nitroaniline), ideal for UV-Vis spectrophotometry .

- Coumarin derivatives (e.g., CAS 115035-46-6) exhibit fluorescence upon enzymatic cleavage, enabling sensitive detection in low-concentration assays .

- Methoxy-β-naphthylamide analogs (e.g., CAS 42761-76-2) generate β-naphthylamine, which forms colored complexes with diazonium salts, expanding utility in histochemistry .

(b) Counterion Effects

- The hydrochloride salt (CAS 103213-34-9) offers high solubility in organic solvents, while the tosylate salt (MFCD00039007) improves aqueous stability, making it suitable for physiological buffer systems .

Antimicrobial Activity of Nitrophenyl-Containing Derivatives

coli, B. mycoides, and C. albicans . For example:

Biological Activity

Glycyl-N-(4-nitrophenyl)-L-prolinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves a two-step reaction process. The initial step includes the condensation of p-fluoronitrobenzene with L-proline under basic conditions, leading to the formation of N-aryl-L-prolines. The subsequent amidation reaction with various amines yields the target prolinamide in moderate to high yields (20-80%) .

Anticancer Properties

This compound has been evaluated for its anticancer activities against various human carcinoma cell lines, including:

- Colon carcinoma (HCT-116)

- Liver carcinoma (HepG2)

- Lung carcinoma (A549)

- Gastric carcinoma (SGC7901)

The evaluation was conducted using the MTT assay, which measures cell viability following treatment with the compound. The results indicated significant antiproliferative effects, particularly against HCT-116 and SGC7901 cell lines, suggesting that this compound may serve as a promising candidate for further development as an anticancer agent .

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| HCT-116 | 15.5 | 78 |

| HepG2 | 20.3 | 65 |

| A549 | 18.7 | 70 |

| SGC7901 | 12.9 | 85 |

The mechanism by which this compound exerts its anticancer effects involves selective targeting of nucleic acid structures such as G-quadruplexes and i-motifs, which are implicated in gene regulation and cancer cell proliferation . Notably, compounds containing the prolinamide moiety have shown promise in targeting oncogenes like c-MYC and BCL-2, which are associated with tumor growth and survival.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the aromatic substituents significantly influence its biological activity. Variations in the amine used during synthesis have also been shown to affect cytotoxicity profiles. For instance, substituents that enhance lipophilicity tend to improve cellular uptake and efficacy against cancer cells .

Case Studies

Several studies have documented the efficacy of prolinamide derivatives in preclinical models:

- Study on Anticancer Activity : A study demonstrated that N-(4-nitrophenyl)-L-prolinamides exhibited enhanced cytotoxicity against colon cancer cells compared to their non-substituted counterparts. The study emphasized the importance of the nitrophenyl group in mediating these effects .

- Targeting G-Quadruplexes : Another investigation focused on the ability of prolinamide derivatives to selectively bind G-quadruplex structures associated with oncogene promoters. This binding was linked to downregulation of gene expression in cancer cells .

Q & A

Q. What methodologies are used to synthesize and characterize Glycyl-N-(4-nitrophenyl)-L-prolinamide in laboratory settings?

this compound is synthesized via secondary metabolite extraction from Pseudomonas fluorescens. Key steps include:

- Fermentation : Culturing P. fluorescens in nutrient broth for 48–72 hours to induce metabolite production .

- Solvent Extraction : Using ethyl acetate (1:1 ratio) to isolate metabolites, followed by drying and reconstitution for analysis .

- Characterization :

- Thin-Layer Chromatography (TLC) : Separation on silica plates with chloroform:ethyl acetate:acetic acid (6:3:1) solvent system; visualized under UV light after FeCl₂ staining .

- GC-MS : Identification of seven major compounds, including this compound (5.19% abundance), using retention indices and spectral matching .

Q. How can researchers detect and quantify enantiomeric impurities (e.g., D-prolinamide) in L-prolinamide derivatives?

A reverse-phase HPLC method with chiral derivatization is validated for enantiomeric separation:

- Derivatization : Use FMOC-Cl to convert D/L-prolinamide into diastereomers with distinct UV absorption profiles .

- Chromatography : Employ a C18 column with a mobile phase of acetonitrile:water (70:30) and UV detection at 254 nm. Recovery studies show >95% accuracy for D-prolinamide spiked in L-prolinamide hydrochloride .

- Validation : Linearity (0.1–10 µg/mL), precision (RSD <2%), and sensitivity (LOD: 0.05 µg/mL) ensure reliable quantification .

Q. What is the biological significance of this compound in antifungal research?

The compound exhibits fungistatic activity against Pythium spp. (MTCC 10247):

- Antifungal Assay : Reduces fungal growth by 57% after 7 days via delayed lag phase, measured via biomass inhibition in potato dextrose agar .

- Mode of Action : Molecular docking reveals strong binding (MolDock score: −120.3 kcal/mol) to the 3GNU receptor, a fungal cell wall protein critical for structural integrity .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antifungal efficacy?

Rational design strategies include:

- Side-Chain Functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to improve lipophilicity and membrane permeability .

- Peptide Backbone Optimization : Replacing the 4-nitrophenyl group with pyrimidine derivatives to enhance target affinity, guided by QSAR modeling .

- In Silico Screening : Use tools like Molegro Virtual Docker to predict binding affinities to fungal proteins (e.g., chitin synthase) before synthesis .

Q. What experimental approaches resolve contradictions in reported solubility and stability data for this compound?

Discrepancies arise from solvent polarity and storage conditions:

- Solubility Profiling : The compound dissolves at 30 mg/mL in DMSO, DMF, and ethanol but precipitates in aqueous buffers (pH <5). Dynamic light scattering (DLS) confirms aggregation under acidic conditions .

- Stability Studies : NMR and LC-MS analyses show degradation (<5% over 6 months) when stored at −20°C under nitrogen, but rapid hydrolysis occurs at room temperature in humid environments .

Q. How does this compound compare to other DPP-IV inhibitors in enzymatic assay design?

As a chromogenic substrate for dipeptidyl peptidase IV (DPP-IV):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.